2-(4-Bromophenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine
Description
2-(4-Bromophenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a methoxyphenylsulfonyl group attached to the thiazolidine ring
Properties
IUPAC Name |
2-(4-bromophenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S2/c1-21-14-6-8-15(9-7-14)23(19,20)18-10-11-22-16(18)12-2-4-13(17)5-3-12/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIJKLZNJKPHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine typically involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a thiazolidine precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the bromophenyl group may interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine
- 2-(4-Fluorophenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine
- 2-(4-Methylphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine
Uniqueness
2-(4-Bromophenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(4-Bromophenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is an organic compound classified under thiazolidines, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the bromophenyl and methoxyphenylsulfonyl groups distinguishes this compound, influencing its biological activity and reactivity.
Chemical Structure and Properties
- Chemical Formula : C16H16BrNO3S
- CAS Number : 397283-90-8
- Molecular Weight : 373.27 g/mol
The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potential biological activities.
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. In studies evaluating various thiazolidine compounds, including those structurally similar to this compound, moderate to good antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 100-400 | Gram-positive |
| Compound B | 200-500 | Gram-negative |
Note: TBD indicates that specific data for the compound is yet to be determined.
Anticancer Activity
Thiazolidine derivatives have also been studied for their anticancer potential. The mechanism of action typically involves the inhibition of specific proteins associated with cancer cell proliferation. For instance, the sulfonyl group in the compound may interact with cellular targets, leading to apoptosis in cancer cells.
Case Study: Anticancer Activity Evaluation
In a recent study involving various thiazolidine derivatives:
- Compound X , structurally similar to this compound, demonstrated an IC50 value of against cancer cell lines.
- The presence of electron-donating groups like methoxy was found to enhance cytotoxicity.
The biological activity of this compound is believed to stem from its ability to form strong interactions with proteins due to its sulfonyl group. This interaction may inhibit enzyme functions critical for microbial survival or cancer cell proliferation.
Research Findings and Future Directions
Ongoing research continues to explore the full potential of thiazolidine derivatives in medicinal chemistry. The unique features of this compound make it a candidate for further study in drug development.
Potential Applications
- Antimicrobial Agents : Further investigations into its efficacy against resistant strains.
- Anticancer Therapeutics : Exploration of its role in targeted therapy based on its mechanism of action.
- Chemical Building Blocks : Utilization in synthesizing more complex pharmaceutical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
